N-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide
Description
“N-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide” is a thiazolidinone derivative characterized by a 4-methoxybenzylidene group attached to the thiazolidinone core and a nicotinamide moiety at the N-3 position. This compound belongs to a class of molecules known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties .
Properties
IUPAC Name |
N-[(5Z)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pyridine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N3O3S2/c1-23-13-6-4-11(5-7-13)9-14-16(22)20(17(24)25-14)19-15(21)12-3-2-8-18-10-12/h2-10H,1H3,(H,19,21)/b14-9- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEPYGRXYESJAGE-ZROIWOOFSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)NC(=O)C3=CN=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
371.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide typically involves a multi-step process. One common method includes the condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the corresponding thiosemicarbazone. This intermediate is then cyclized with chloroacetic acid to yield the thiazolidinone ring. The final step involves the coupling of the thiazolidinone derivative with nicotinoyl chloride in the presence of a base such as triethylamine to form the target compound .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
N-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiazolidinone ring to thiazolidine.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Substitution reactions often require catalysts like palladium on carbon or bases like sodium hydride.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Thiazolidine derivatives.
Substitution: Various substituted thiazolidinone derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antiviral properties.
Medicine: Explored for its potential as an anticancer and anti-inflammatory agent.
Industry: Utilized in the development of new materials and as a catalyst in organic reactions.
Mechanism of Action
The mechanism of action of N-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide involves its interaction with various molecular targets. The compound can inhibit enzymes involved in cell proliferation, leading to its anticancer effects. It also modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines. The presence of the thiazolidinone ring allows it to interact with microbial enzymes, contributing to its antimicrobial activity .
Comparison with Similar Compounds
Table 1: Structural Features of Selected Thiazolidinone Derivatives
| Compound Name | Benzylidene Substituent | Amide Group | Key Structural Differences |
|---|---|---|---|
| Target Compound | 4-Methoxy | Nicotinamide | Balanced lipophilicity and solubility due to methoxy group |
| N-[5-(4-Methyl-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide | 4-Methyl | Nicotinamide | Increased lipophilicity but reduced electronic effects compared to methoxy |
| N-[5-(3,4-Dimethoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide | 3,4-Dimethoxy | Nicotinamide | Enhanced solubility but steric hindrance may reduce target binding |
| (Z)-N-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)nicotinamide | 2-Methoxy | Nicotinamide | Altered substitution pattern affects π-π stacking interactions |
| N-[(5Z)-5-(4-fluorobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]-3-hydroxybenzamide | 4-Fluoro | 3-Hydroxybenzamide | Fluorine’s electronegativity enhances metabolic stability |
Table 2: Pharmacological Profiles of Analogous Compounds
Key Research Findings
Substituent Effects : Methoxy groups at the para position (target compound) improve solubility without compromising lipophilicity, whereas methyl groups enhance lipophilicity but reduce target specificity .
Nicotinamide vs. Isonicotinamide : Nicotinamide derivatives exhibit superior metabolic stability compared to isonicotinamide analogs due to favorable NAD⁺-binding interactions .
Synthetic Feasibility : Derivatives with electron-withdrawing groups (e.g., chloro, fluoro) require harsher reaction conditions but often yield higher bioactivity .
Biological Activity
N-[5-(4-Methoxy-benzylidene)-4-oxo-2-thioxo-thiazolidin-3-yl]-nicotinamide is a synthetic compound belonging to the thiazolidinone class, which is characterized by its diverse biological activities. This compound has garnered attention for its potential therapeutic applications, particularly in the fields of oncology and infectious diseases.
Chemical Structure and Properties
The molecular formula of this compound is . Its structure comprises a thiazolidinone ring, a methoxybenzylidene moiety, and a nicotinamide group. These components contribute to its unique chemical properties and biological activities.
| Property | Detail |
|---|---|
| Molecular Formula | |
| CAS Number | 68748-26-5 |
| Solubility | Moderate in organic solvents |
| Key Functional Groups | Thiazolidinone, methoxy, amide |
Synthesis
The synthesis of this compound typically involves a multi-step process that includes:
- Condensation of 4-methoxybenzaldehyde with thiosemicarbazide to form the thiosemicarbazone.
- Cyclization with chloroacetic acid to yield the thiazolidinone ring.
- Coupling with nicotinoyl chloride in the presence of a base like triethylamine.
This method allows for high yield and purity, utilizing techniques such as NMR and HPLC for characterization.
The biological activity of this compound is attributed to its interaction with various molecular targets:
- Anticancer Activity : The compound exhibits significant inhibitory effects on enzymes involved in cell proliferation, which may lead to its anticancer properties. It has shown efficacy against various cancer cell lines by inducing apoptosis and inhibiting tumor growth.
- Anti-inflammatory Effects : It modulates inflammatory pathways by inhibiting the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
- Antimicrobial Activity : The presence of the thiazolidinone ring allows it to interact with microbial enzymes, contributing to its antibacterial and antifungal properties. Studies indicate that it can inhibit the growth of several bacterial strains.
Case Studies
Recent studies have highlighted the effectiveness of this compound in various biological assays:
- In Vitro Studies : In cell line assays, this compound demonstrated IC50 values in the micromolar range against cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells, indicating potent anticancer activity.
- Antimicrobial Testing : The compound was tested against common pathogens such as Escherichia coli and Staphylococcus aureus, exhibiting minimum inhibitory concentrations (MICs) that suggest potential as a therapeutic agent against bacterial infections.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
